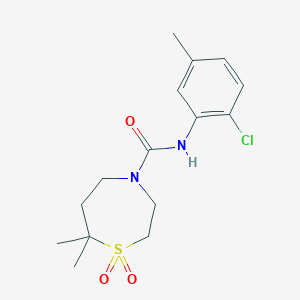
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel found in the epithelial cells of various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene result in cystic fibrosis, a genetic disease characterized by thick, sticky mucus that clogs the airways and other organs. CFTRinh-172 has been studied for its potential therapeutic use in cystic fibrosis and other diseases.
Mecanismo De Acción
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR channel from opening, thereby reducing the flow of chloride ions across the cell membrane. In cystic fibrosis, the mutated CFTR protein is often misfolded and degraded before it can reach the cell membrane. N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can stabilize the mutant protein and allow it to reach the cell membrane, where it can be inhibited by the drug.
Biochemical and Physiological Effects
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting CFTR activity, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can also reduce inflammation and oxidative stress in the lungs. It has also been shown to improve the function of other ion channels, such as the epithelial sodium channel (ENaC), which is often overactive in cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It can also be used in combination with other drugs to test their efficacy in treating cystic fibrosis and other diseases. However, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has some limitations, including its specificity for CFTR and potential off-target effects on other ion channels.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of interest is the use of N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide in combination with other drugs, such as correctors and potentiators, to improve the efficacy of cystic fibrosis therapies. Additionally, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide may have potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Métodos De Síntesis
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2003 paper by Robert Bridges and colleagues in the Journal of Medicinal Chemistry. The method involves the reaction of 3-chloro-5-fluoroaniline with 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane to form a key intermediate, which is then reacted with thionyl chloride and 2-amino-2-methyl-1-propanol to form the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been studied extensively for its potential therapeutic use in cystic fibrosis and other diseases. In vitro studies have shown that N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can inhibit the activity of mutant CFTR proteins, including the most common mutation, ΔF508. In vivo studies using animal models of cystic fibrosis have also shown promising results, with N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide improving lung function and reducing inflammation.
Propiedades
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-14(2)3-4-18(5-6-22(14,20)21)13(19)17-12-8-10(15)7-11(16)9-12/h7-9H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLKDBDXPUJMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)NC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)



![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)
